molecular formula C17H22O B3330618 1-(4-Methoxyphenyl)adamantane CAS No. 726-94-3

1-(4-Methoxyphenyl)adamantane

Cat. No.: B3330618
CAS No.: 726-94-3
M. Wt: 242.36 g/mol
InChI Key: JVLXCCLBXVMRDG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)adamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The compound features a methoxyphenyl group attached to the adamantane framework, which imparts distinct chemical and physical properties. Adamantane derivatives are renowned for their stability and rigidity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)adamantane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxybenzene with adamantyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are commonly used to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)adamantane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic ring can be hydrogenated under high pressure to form a cyclohexyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(4-Hydroxyphenyl)adamantane.

    Reduction: 1-(4-Cyclohexylphenyl)adamantane.

    Substitution: 1-(4-Bromophenyl)adamantane or 1-(4-Chlorophenyl)adamantane.

Scientific Research Applications

1-(4-Methoxyphenyl)adamantane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its stability and unique structure.

    Medicine: Explored for its antiviral and anticancer properties, leveraging the adamantane core’s ability to interact with biological membranes.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigidity and thermal stability.

Comparison with Similar Compounds

    1-Phenyladamantane: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    1-(4-Hydroxyphenyl)adamantane: Features a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    1-(4-Bromophenyl)adamantane:

Uniqueness: 1-(4-Methoxyphenyl)adamantane is unique due to the presence of the methoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other adamantane derivatives. This functional group also imparts distinct biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-18-16-4-2-15(3-5-16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLXCCLBXVMRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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